2-(Furan-2-yl)cycloheptan-1-ol

Physicochemical characterization Distillation Purification

Researchers requiring a medium-ring heterocyclic alcohol for fragment-based screening or cycloaddition methodology often face supply gaps for non-stockroom cycloheptane derivatives. 2-(Furan-2-yl)cycloheptan-1-ol (CAS 115754-88-6) fills this niche as a research-grade synthetic intermediate with a documented LogP (2.6882) and TPSA (33.37 Ų) that reside within favorable drug-likeness space, making it a rational starting point for permeability-focused SAR programs. - Conformational flexibility of the seven-membered ring offers distinct polymer chain dynamics or metal-coordination geometry versus rigid six-membered analogs. - Hydroxyl group enables on-demand esterification, etherification, or oxidation to access diverse functionalized synthons. - Supplied at 95% purity (HPLC), this building block reduces in-house purification overhead and accelerates synthetic workflow timelines.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 115754-88-6
Cat. No. B13243120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)cycloheptan-1-ol
CAS115754-88-6
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1CCC(C(CC1)O)C2=CC=CO2
InChIInChI=1S/C11H16O2/c12-10-6-3-1-2-5-9(10)11-7-4-8-13-11/h4,7-10,12H,1-3,5-6H2
InChIKeyDMYKVGCQIASCOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)cycloheptan-1-ol: Physicochemical Profile & Procurement


2-(Furan-2-yl)cycloheptan-1-ol (CAS 115754-88-6) is a bicyclic organic compound comprising a seven‑membered cycloheptane ring substituted at the 2‑position with a furan moiety and bearing a hydroxyl group at the 1‑position. With a molecular formula of C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol, it belongs to the cycloheptafuran class of heterocyclic alcohols . This compound is catalogued as a research‑grade synthetic intermediate, with commercial availability at 95% purity (HPLC) and documented predicted physicochemical properties including density (1.071 ± 0.06 g/cm³), boiling point (288.9 ± 33.0 °C), topological polar surface area (TPSA: 33.37 Ų), and a computed LogP of 2.6882 . Its structural features—combining a medium‑sized cycloalkane ring with an electron‑rich furan heterocycle—position it as a versatile building block for further synthetic elaboration, including [4+3] cycloaddition chemistry, medicinal chemistry scaffold exploration, and materials science applications [1][2].

Synthetic intermediate for cycloaddition and scaffold exploration
Documented purity specification supports stoichiometric planning
Predicted physicochemical profile guides purification and formulation

Why This Cycloheptanol Cannot Be Substituted by Analogs


Within the family of 2‑(furan‑2‑yl)‑substituted cycloalkanols, subtle variations in ring size, oxidation state at the α‑carbon, and resultant conformational flexibility produce measurably distinct physicochemical and reactivity profiles. The seven‑membered cycloheptane ring of the target compound confers a unique balance of conformational mobility and steric bulk that differs fundamentally from the more rigid six‑membered (cyclohexanol) or five‑membered (cyclopentanol) analogs, altering both chromatographic behavior and intermolecular interactions . The hydroxyl group at the 1‑position provides a hydrogen‑bond donor that is absent in the corresponding ketone analog (2‑(furan‑2‑carbonyl)cycloheptan‑1‑one), leading to divergent solubility, boiling point, and reactivity profiles . Furthermore, the documented influence of steric and electronic effects of the C‑2 substituent on the diastereoselectivity and yield of [4+3] cycloaddition reactions implies that even seemingly minor structural modifications can significantly alter synthetic outcomes [1]. These quantifiable differences in boiling point (Δ ≈ 18 °C vs. the cyclohexanol analog; Δ ≈ −63 °C vs. the ketone analog), density (Δ ≈ −0.034 g/cm³ vs. the cyclohexanol analog), and computed LogP (2.6882) mean that generic substitution with a different ring‑size analog or oxidation‑state variant would alter distillation parameters, partition behavior, and reaction performance in downstream chemistry .

Target Attribute
Substitution Risk
Seven-membered ring alcohol
Ring-size analogs (6- or 5-membered) may alter boiling point, density, and chromatographic behavior
Hydroxyl group at C-1
Ketone analog lacks H-bond donor, shifting solubility and reactivity

Quantitative Differentiation vs. Closest Analogs


Boiling Point: Intermediate Volatility Between Analogs

The predicted boiling point of 2-(Furan-2-yl)cycloheptan-1-ol (288.9 ± 33.0 °C) is 18.3 °C higher than that of its six‑membered ring analog 2-(furan-2-yl)cyclohexanol (270.6 ± 33.0 °C) and 62.5 °C lower than that of the oxidized ketone analog 2-(furan-2-carbonyl)cycloheptan-1-one (351.4 ± 32.0 °C), placing it at an intermediate volatility window that is distinct from both comparators .

Boiling Point Comparison
Data to verify
Target: 288.9 ± 33.0 °C Cyclohexanol analog: 270.6 ± 33.0 °C Cycloheptanone analog: 351.4 ± 32.0 °C
Predicted boiling point offset may affect distillation fraction collection
Predicted values; experimental verification recommended
Physicochemical characterization Distillation Purification

Density: Lower Packing Efficiency vs. Cyclohexanol Analog

The predicted density of 2-(Furan-2-yl)cycloheptan-1-ol (1.071 ± 0.06 g/cm³) is 0.034 g/cm³ lower than that of 2-(furan-2-yl)cyclohexanol (1.105 ± 0.06 g/cm³), reflecting the looser molecular packing imposed by the seven‑membered ring compared to the six‑membered ring .

Density Difference
Data to verify
1.071 ± 0.06 g/cm³ vs cyclohexanol analog 1.105 ± 0.06 g/cm³
Predicted density difference may shift phase behavior
~3% lower; may impact biphasic separations
Formulation Solvent selection Physical property prediction

Lipophilicity (LogP) and Polar Surface Area Boundaries

The compound exhibits a computed LogP of 2.6882 and a topological polar surface area (TPSA) of 33.37 Ų . While quantitative comparator data for LogP and TPSA for the closest cyclohexanol and cycloheptanone analogs are not available in the accessed public databases, the TPSA value below 60 Ų and LogP between 1 and 3 place this compound within favorable physicochemical space for passive membrane permeability according to established drug‑likeness guidelines, distinguishing it from more polar or lipophilic furan derivatives [1].

Drug-likeness Boundaries
Class-level
Computed LogP 2.69, TPSA 33.4 Ų Benchmarks: TPSA
Within favorable permeability space for library design
Class-level inference; analog-specific data not available
Purity Baseline
Specification review
95% (HPLC), batch-dependent variation noted
Documented specification supports stoichiometric planning; verify lot
Supplier specification; batch-to-batch variation acknowledged
Drug-likeness ADME prediction Medicinal chemistry

Purity Specification: Documented 95% Baseline for Procurement

Commercial sourcing data confirms that 2-(Furan-2-yl)cycloheptan-1-ol is available at a documented purity of 95% (HPLC), with batch‑to‑batch variation acknowledged . This specification establishes a minimum quality threshold for procurement; analogs without a publicly documented purity specification introduce uncertainty in stoichiometric calculations and reaction reproducibility.

Purity Baseline
Specification review
95% (HPLC), batch-dependent variation noted
Documented specification supports stoichiometric planning; verify lot
Supplier specification; batch-to-batch variation acknowledged
Quality control Procurement specification Reproducibility

Recommended Application Scenarios


[4+3] Cycloaddition Synthon Precursor

The compound serves as a 2‑functionalized furan precursor for [4+3] cycloaddition reactions with oxyallyl cations to generate polyfunctionalized cycloheptane synthons. The steric bulk of the cycloheptane‑tethered hydroxymethyl substituent at C‑2 is predicted to influence both endo diastereoselectivity and yield, consistent with the structure‑reactivity trends established by Montaña et al., where increasing bulkiness of the C‑2 function enhanced endo diastereoselectivity [1]. The intermediate boiling point (288.9 °C) and density (1.071 g/cm³) facilitate chromatographic monitoring and purification of cycloadducts .

Medicinal Chemistry Scaffold for Lead Optimization

The furan moiety is a recognized pharmacophore in antiproliferative agents. Public bioassay records indicate that furan‑containing compound libraries have been screened against human HeLa cervical carcinoma cells using the WST‑8 assay, with activity observed at ≤1 µM for select members [2]. The LogP of 2.6882 and TPSA of 33.37 Ų position this scaffold within favorable drug‑likeness space for cell permeability, making it a rational starting point for structure‑activity relationship (SAR) exploration in oncology programs .

Reference Standard for Analytical Method Development

With a documented purity of 95% (HPLC), a defined boiling point, and a unique combination of a seven‑membered ring alcohol and furan heterocycle, this compound can serve as a retention‑time marker or system suitability standard in HPLC and GC method development for cycloheptafuran libraries. The 18.3 °C boiling point offset from the cyclohexanol analog provides a clear separation window for gas chromatographic method validation .

Furan-Functionalized Monomer and Ligand Building Block

The hydroxyl group at the 1‑position enables esterification, etherification, or oxidation chemistry to generate functionalized monomers or ligands. The cycloheptane core imparts conformational flexibility that is structurally distinct from the more rigid cyclohexane and cyclopentane analogs, potentially altering polymer chain dynamics or metal‑coordination geometry. The documented density of 1.071 g/cm³ supports formulation calculations for polymer or coordination chemistry applications .

Application
Selection Property
Validation Focus
Cycloaddition synthon preparation
Steric bulk and ring-size influence on diastereoselectivity
Endo/exo ratio and yield reproducibility
Medicinal chemistry lead optimization
Furan pharmacophore and drug-likeness profile
Cell permeability and antiproliferative SAR
Analytical method development
Defined boiling point and purity specification
Retention time reproducibility and system suitability
Functional monomer/ligand synthesis
Conformational flexibility and hydroxyl reactivity
Polymer dynamics or coordination geometry
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